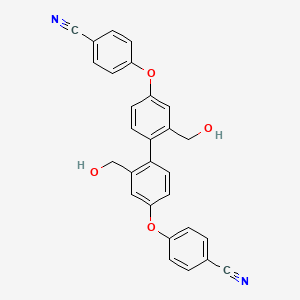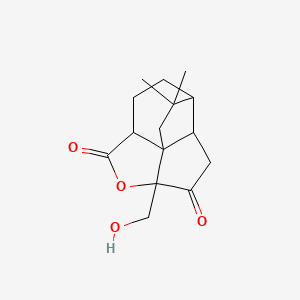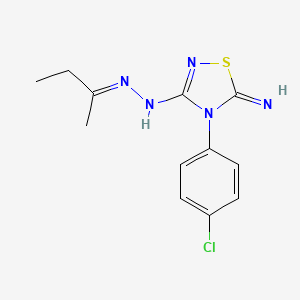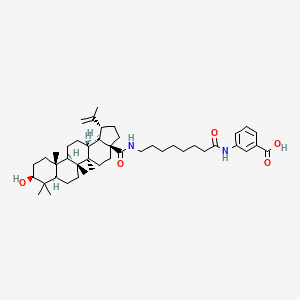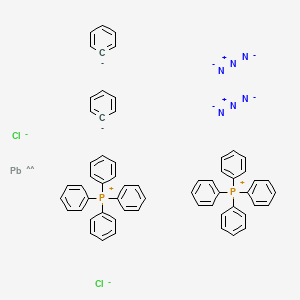
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) is a complex organometallic compound that features a lead center coordinated by two azido groups and two chloride ions, with tetraphenylphosphonium cations balancing the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) typically involves the reaction of tetraphenylphosphonium chloride with lead(II) azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 (C}_6\text{H}_5\text{)}_4\text{PCl} + \text{Pb(N}_3\text{)}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{P}_2[\text{Pb(N}_3\text{)}_2\text{Cl}_2] ]
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The lead center can be reduced to lower oxidation states, potentially altering the coordination environment.
Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halide exchange reactions can be facilitated by using halide salts like sodium bromide (NaBr) or sodium iodide (NaI).
Major Products:
- Oxidation of azido groups can yield nitro derivatives.
- Reduction of the lead center can produce lower oxidation state lead complexes.
- Substitution reactions can result in the formation of tetraphenylphosphonium diazidodibromodiphenylplumbate or similar compounds.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It can be used in the development of advanced materials, such as catalysts and electronic components.
Wirkmechanismus
The mechanism by which tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) exerts its effects involves the interaction of its lead center with various molecular targets. The azido groups can participate in coordination chemistry, forming complexes with other metal ions or organic molecules. The chloride ions can also play a role in stabilizing the compound’s structure and facilitating its reactivity.
Molecular Targets and Pathways:
Lead Center: The lead center can interact with electron-rich sites in other molecules, facilitating catalytic reactions.
Azido Groups: These groups can undergo cycloaddition reactions, forming new nitrogen-containing compounds.
Chloride Ions: They can be exchanged with other anions, altering the compound’s properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) can be compared with other similar compounds, such as:
Tetraphenylphosphonium bromide: Similar in structure but with bromide ions instead of chloride.
Tetraphenylphosphonium iodide: Contains iodide ions, which can affect its reactivity and applications.
Tetraphenylphosphonium tetraphenylborate: Features a borate anion, providing different chemical properties and uses.
Eigenschaften
CAS-Nummer |
158882-76-9 |
|---|---|
Molekularformel |
C60H50Cl2N6P2Pb-4 |
Molekulargewicht |
1195 g/mol |
InChI |
InChI=1S/2C24H20P.2C6H5.2ClH.2N3.Pb/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-2-4-6-5-3-1;;;2*1-3-2;/h2*1-20H;2*1-5H;2*1H;;;/q2*+1;2*-1;;;2*-1;/p-2 |
InChI-Schlüssel |
NMULBDBGOWDOPJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cl-].[Cl-].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





